![molecular formula C28H22N2O7 B2460884 2-{8-苯甲酰基-9-氧代-2H,3H,6H,9H-[1,4]二氧杂环己烯[2,3-g]喹啉-6-基}-N-(2,3-二氢-1,4-苯并二氧杂环己烷-6-基)乙酰胺 CAS No. 866341-72-2](/img/structure/B2460884.png)
2-{8-苯甲酰基-9-氧代-2H,3H,6H,9H-[1,4]二氧杂环己烯[2,3-g]喹啉-6-基}-N-(2,3-二氢-1,4-苯并二氧杂环己烷-6-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is notable for its potential therapeutic applications, particularly as a protease-activated receptor 4 (PAR4) antagonist, which has implications in anti-platelet aggregation and cardiovascular diseases .
科学研究应用
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: As a PAR4 antagonist, it is being studied for its potential to prevent platelet aggregation, which is crucial in treating cardiovascular diseases.
Pharmacology: The compound’s effects on various biological pathways make it a candidate for drug development.
Biochemistry: Its interactions with enzymes and receptors are of interest for understanding biochemical processes.
Industrial Applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves multiple steps, including the formation of the dioxinoquinoline and benzodioxin moieties. Key steps include:
Formation of the Dioxinoquinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Benzoylation and Oxidation:
Coupling with Benzodioxin: The final step involves coupling the dioxinoquinoline core with the benzodioxin moiety using acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can target the oxo groups to form hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted aromatic compounds, and various oxidized forms of the original compound.
作用机制
The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its role as a PAR4 antagonist. By binding to the PAR4 receptor, it inhibits the receptor’s activation, thereby preventing platelet aggregation. This action is mediated through the inhibition of downstream signaling pathways that lead to platelet activation and aggregation .
相似化合物的比较
Similar Compounds
2,3-dihydro-1,4-benzoxathiine derivatives: These compounds share a similar dioxin structure and have biological activity.
2,3-dihydro-1,4-benzodithiine derivatives: Similar in structure but with sulfur atoms, these compounds also exhibit interesting biological properties.
Uniqueness
What sets 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is its specific activity as a PAR4 antagonist, which is not commonly found in other similar compounds. Its unique structure allows for specific interactions with the PAR4 receptor, making it a valuable compound for therapeutic research .
属性
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O7/c31-26(29-18-6-7-22-23(12-18)35-9-8-34-22)16-30-15-20(27(32)17-4-2-1-3-5-17)28(33)19-13-24-25(14-21(19)30)37-11-10-36-24/h1-7,12-15H,8-11,16H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOMLNONJUFGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
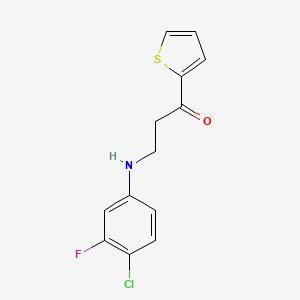
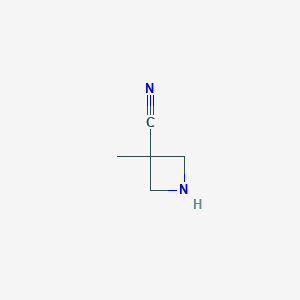
![1-(4-fluorophenyl)-5-methyl-N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2460804.png)

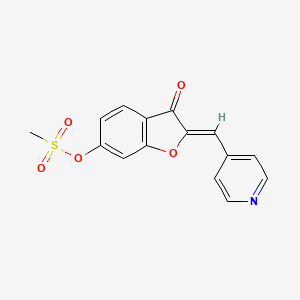
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2460811.png)
![1-(2-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2460814.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate](/img/structure/B2460815.png)
![7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2460816.png)
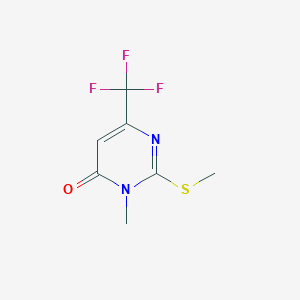
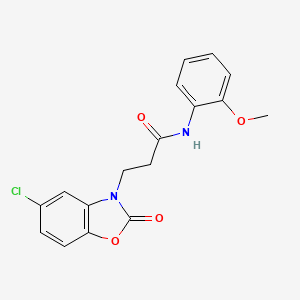
![4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B2460822.png)
![(2-Fluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B2460823.png)
![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2460824.png)
